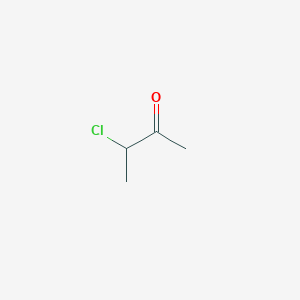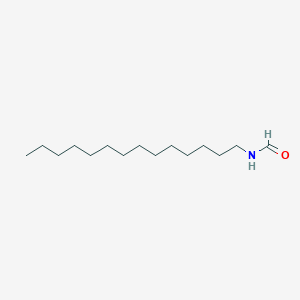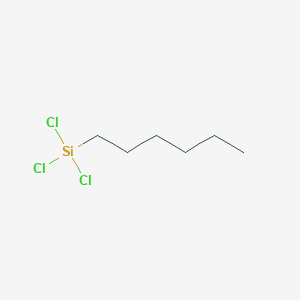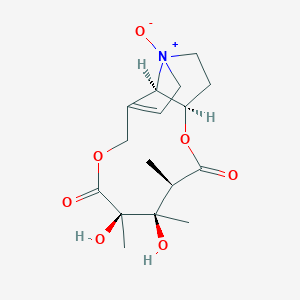
3-Chloro-2-butanone
Übersicht
Beschreibung
3-Chloro-2-butanone is a chemical compound that reacts with 1,4-dianion of acetophenone N-ethoxycarbonylhydrazone to yield pyrazoline derivatives . It is used in the production of chiral alcohols from acetophenone derivatives, β-ketoesters, and N-Boc-3-pyrrolidinone by recombinant E. coli cells .
Synthesis Analysis
The synthesis of 3-Chloro-2-butanone has been achieved through chlorination in situ with HCl-H2O2, with CuCl2 as a catalyst . Optimal conditions for this synthesis include a mole ratio of butanone to HCl to H2O2 of 2:1:1.3, a reaction temperature of 78°C, and a reaction time of 5 hours.
Molecular Structure Analysis
The molecular formula of 3-Chloro-2-butanone is C4H7ClO . The molecular weight is 106.55 .
Chemical Reactions Analysis
3-Chloro-2-butanone reacts with 1,4-dianion of acetophenone N-ethoxycarbonylhydrazone to yield pyrazoline derivatives . It was used to study various carbonylic compounds as substrates for 4-hydroxyacetophenone monooxygenase from Pseudomonas fluorescens ACB .
Physical And Chemical Properties Analysis
3-Chloro-2-butanone is a liquid with a refractive index of n20/D 1.421 (lit.) . It has a boiling point of 114-117°C (lit.) and a density of 1.055 g/mL at 25°C (lit.) .
Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Alcohols
3-Chloro-2-butanone: is utilized in the production of chiral alcohols from acetophenone derivatives, β-ketoesters, and N-Boc-3-pyrrolidinone by recombinant E. coli cells . This application is significant in the pharmaceutical industry where the chirality of alcohols can influence the efficacy of drug molecules.
Carbene Precursor Synthesis
The compound serves as a starting material in the synthesis of carbene precursors, specifically 3-aryl-4,5-dimethylthiazolium chloride . Carbenes are highly reactive species used in a variety of chemical reactions, including cyclopropanation and C-H insertion.
Organic Building Blocks
As an organic building block, 3-Chloro-2-butanone offers a versatile reagent for constructing more complex molecules . Its reactivity allows for further functionalization, making it a valuable compound in organic synthesis.
Molecular Structure Analysis
Chemical Reaction Studies
This chemical compound participates in various chemical reactions, such as chloral-ketone condensation reactions, leading to the formation of different chlorinated hydroxy ketones. These reactions are important for the synthesis of intermediates in organic chemistry.
Spectroscopic and Thermodynamic Studies
3-Chloro-2-butanone: has been investigated through spectroscopic and thermodynamic studies to understand its physical and chemical properties. This includes the formation of hydrogen-bonded complexes and measurements of excess molar enthalpy.
Wirkmechanismus
Target of Action
3-Chloro-2-butanone is a chemical compound with the molecular formula C4H7ClO It’s known to react with 1,4-dianion of acetophenone n-ethoxycarbonylhydrazone .
Mode of Action
The mode of action of 3-Chloro-2-butanone involves its reaction with 1,4-dianion of acetophenone N-ethoxycarbonylhydrazone to yield pyrazoline derivatives . Pyrazoline derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Safety and Hazards
3-Chloro-2-butanone is a flammable liquid and vapor . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .
Eigenschaften
IUPAC Name |
3-chlorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-3(5)4(2)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMRLHCSLQUXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863319 | |
| Record name | (+/-)-3-Chloro-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-butanone | |
CAS RN |
4091-39-8 | |
| Record name | 3-Chloro-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4091-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004091398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-3-Chloro-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]](/img/structure/B129488.png)


![(5R,8R)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B129500.png)









